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Abstract
Aspartyl-Alanine (Asp-Ala) is a dipeptide composed of the amino acids aspartic acid and

alanine. As a fundamental building block of proteins and a product of protein metabolism,

understanding its structural nuances and stereoisomeric forms is critical for various fields,

including biochemistry, pharmacology, and drug development. This technical guide provides a

comprehensive overview of the structure, stereoisomerism, physicochemical properties, and

synthesis of Aspartyl-Alanine. Detailed experimental protocols for its synthesis are provided,

along with clearly structured tables for quantitative data and diagrams to visualize its molecular

forms and metabolic context.

Introduction
Aspartyl-Alanine is a dipeptide that can exist in several isomeric forms depending on the

chirality of its constituent amino acids and the nature of the peptide bond. It is recognized as an

incomplete breakdown product of protein digestion and catabolism.[1] While some dipeptides

are known to have physiological or cell-signaling effects, Aspartyl-Alanine is primarily

considered a short-lived intermediate in amino acid degradation pathways.[1] This document

will delve into the technical details of its structure and the implications of its stereoisomerism.
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Molecular Structure and Physicochemical
Properties
The chemical formula for Aspartyl-Alanine is C₇H₁₂N₂O₅.[2] Its structure consists of an aspartic

acid residue linked to an alanine residue via a peptide bond.

Physicochemical Data
A summary of the key physicochemical properties of Aspartyl-Alanine is presented in Table 1.

Property Value Source

Molecular Formula C₇H₁₂N₂O₅ [2]

Molecular Weight 204.18 g/mol [2]

IUPAC Name

(2S)-2-amino-3-[[(1S)-1-

carboxyethyl]carbamoyl]propa

noic acid

[2]

Monoisotopic Mass 204.07462149 Da [2]

State Solid [1]

LogP -4.1 [1]

pKa (Strongest Acidic) 3.06

pKa (Strongest Basic) 8.53

Physiological Charge -1

Hydrogen Bond Donors 4

Hydrogen Bond Acceptors 6

Rotatable Bond Count 5

Polar Surface Area 129.72 Å²

Crystallographic Data and Bond Lengths
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The crystal structures of α-L-aspartyl-L-alanine and β-L-aspartyl-L-alanine have been

determined, providing precise measurements of their molecular geometry.[3][4] Both isomers

crystallize as zwitterions with the side-chain acidic groups ionized.[3][4] The peptide bond

adopts a trans configuration in both forms.[3][4] A notable difference lies in the length of the

peptide bond, which is significantly longer in the β-isomer.[3][4]

Isomer
Space
Group

a (Å) b (Å) c (Å) β (°)

Peptide
C-N
Bond
Length
(Å)

Source

α-L-

Aspartyl-

L-alanine

P2₁ 4.788(1) 16.943(4) 5.807(1) 107.55(2) 1.328(4) [3][4]

β-L-

Aspartyl-

L-alanine

P2₁2₁2₁ 4.845(1) 9.409(2) 19.170(3) - 1.344(3) [3][4]

Stereoisomerism of Aspartyl-Alanine
Stereoisomerism is a critical aspect of the molecular identity of Aspartyl-Alanine, arising from

the chiral centers in both aspartic acid and alanine. This leads to the possibility of four

diastereomers for α-Aspartyl-Alanine: L-Asp-L-Ala, L-Asp-D-Ala, D-Asp-L-Ala, and D-Asp-D-

Ala.

Furthermore, the peptide bond can be formed with either the α-carboxyl group or the β-carboxyl

group of the aspartic acid side chain, leading to α-Aspartyl-Alanine and β-Aspartyl-Alanine

isomers, respectively.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/3442178/
https://www.researchgate.net/publication/277551537_Crystal_and_Molecular_Structures_of_the_Isomeric_Dipeptides_alpha-L-Aspartyl-L-alanine_and_beta-L-Aspartyl-L-alanine
https://pubmed.ncbi.nlm.nih.gov/3442178/
https://www.researchgate.net/publication/277551537_Crystal_and_Molecular_Structures_of_the_Isomeric_Dipeptides_alpha-L-Aspartyl-L-alanine_and_beta-L-Aspartyl-L-alanine
https://pubmed.ncbi.nlm.nih.gov/3442178/
https://www.researchgate.net/publication/277551537_Crystal_and_Molecular_Structures_of_the_Isomeric_Dipeptides_alpha-L-Aspartyl-L-alanine_and_beta-L-Aspartyl-L-alanine
https://pubmed.ncbi.nlm.nih.gov/3442178/
https://www.researchgate.net/publication/277551537_Crystal_and_Molecular_Structures_of_the_Isomeric_Dipeptides_alpha-L-Aspartyl-L-alanine_and_beta-L-Aspartyl-L-alanine
https://pubmed.ncbi.nlm.nih.gov/3442178/
https://www.researchgate.net/publication/277551537_Crystal_and_Molecular_Structures_of_the_Isomeric_Dipeptides_alpha-L-Aspartyl-L-alanine_and_beta-L-Aspartyl-L-alanine
https://pubmed.ncbi.nlm.nih.gov/3442178/
https://www.researchgate.net/publication/277551537_Crystal_and_Molecular_Structures_of_the_Isomeric_Dipeptides_alpha-L-Aspartyl-L-alanine_and_beta-L-Aspartyl-L-alanine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2547018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stereoisomers of α-Aspartyl-Alanine

L-Aspartic Acid Precursor

D-Aspartic Acid Precursor

L-Aspartyl-L-Alanine

L-Aspartyl-D-Alanine

Alanine Enantiomer

D-Aspartyl-L-Alanine

Aspartic Acid
Enantiomer

D-Aspartyl-D-Alanine

Aspartic Acid
Enantiomer Alanine Enantiomer

Click to download full resolution via product page

Diastereomers of α-Aspartyl-Alanine.
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α and β Isomers of L-Aspartyl-L-Alanine

L-Aspartic Acid

α-carboxyl linkage β-carboxyl linkageL-Alanine

α-L-Aspartyl-L-Alanine β-L-Aspartyl-L-Alanine

Click to download full resolution via product page

Formation of α and β isomers of L-Aspartyl-L-Alanine.

Experimental Protocols for Synthesis
The synthesis of Aspartyl-Alanine can be achieved through both solid-phase and solution-

phase peptide synthesis methods.

Solid-Phase Peptide Synthesis (SPPS) of L-Aspartyl-L-
Alanine
This protocol is based on the widely used Fmoc/tBu strategy.[5][6]

Fmoc-L-Ala-Wang resin

Fmoc-L-Asp(OtBu)-OH

N,N'-Diisopropylcarbodiimide (DIC)

Hydroxybenzotriazole (HOBt)

20% (v/v) Piperidine in Dimethylformamide (DMF)

Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Deionized water

Peptide synthesis vessel

Shaker
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Solid-Phase Peptide Synthesis of Asp-Ala

Start with Fmoc-L-Ala-Wang resin

Swell resin in DMF

Fmoc deprotection with 20% piperidine in DMF

Wash with DMF

Couple Fmoc-L-Asp(OtBu)-OH with DIC/HOBt

Wash with DMF and DCM

Final Fmoc deprotection

Cleave from resin and remove side-chain protecting groups with TFA/TIS/H₂O

Precipitate peptide in cold diethyl ether

Purify by HPLC

Click to download full resolution via product page

SPPS workflow for L-Aspartyl-L-Alanine.
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Resin Swelling: Swell the Fmoc-L-Ala-Wang resin in DMF for 30 minutes in the peptide

synthesis vessel.

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for

20 minutes. Drain and repeat for 5 minutes.

Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Coupling: Dissolve Fmoc-L-Asp(OtBu)-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

Add the solution to the resin and agitate for 2-4 hours. Monitor the reaction using a ninhydrin

test.

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

Final Fmoc Deprotection: Repeat step 2.

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O

(95:2.5:2.5) for 2-3 hours.

Peptide Precipitation and Purification: Filter the resin and precipitate the peptide by adding

the filtrate to cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide

using reverse-phase HPLC.

Solution-Phase Synthesis of L-Aspartyl-L-Alanine
This method involves the coupling of protected amino acids in a solution, followed by

deprotection.[7]

Boc-L-Asp(OBzl)-OH

H-L-Ala-OMe·HCl

N,N'-Dicyclohexylcarbodiimide (DCC)

N-Methylmorpholine (NMM)

Ethyl acetate (EtOAc)
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1N HCl

Saturated NaHCO₃ solution

Saturated NaCl solution

Anhydrous MgSO₄

Palladium on carbon (Pd/C)

Methanol (MeOH)

1N NaOH
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Solution-Phase Synthesis of Asp-Ala

Start with Boc-L-Asp(OBzl)-OH and H-L-Ala-OMe·HCl

Couple using DCC and NMM in EtOAc

Filter dicyclohexylurea (DCU) byproduct

Wash organic phase with 1N HCl, NaHCO₃, and brine

Dry with MgSO₄ and concentrate

Remove Boc group with HCl in dioxane

Saponify methyl ester with NaOH

Remove benzyl group by catalytic hydrogenation (Pd/C, H₂)

Purify by recrystallization or chromatography

Click to download full resolution via product page

Solution-phase synthesis workflow for L-Aspartyl-L-Alanine.
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Coupling: Dissolve Boc-L-Asp(OBzl)-OH and H-L-Ala-OMe·HCl in EtOAc. Cool the solution

to 0°C and add NMM to neutralize the hydrochloride. Add DCC and stir the reaction mixture

at 0°C for 1 hour and then at room temperature overnight.

Work-up: Filter the precipitated dicyclohexylurea. Wash the filtrate sequentially with 1N HCl,

saturated NaHCO₃ solution, and saturated NaCl solution. Dry the organic layer over

anhydrous MgSO₄ and concentrate in vacuo.

Deprotection: The resulting protected dipeptide can be deprotected in a stepwise manner.

The Boc group is removed with trifluoroacetic acid or HCl in dioxane. The methyl ester is

saponified with NaOH, and the benzyl ester is removed by catalytic hydrogenation.

Purification: The final product is purified by recrystallization or column chromatography.

Biological Context and Metabolic Pathways
Aspartyl-Alanine is a component of the broader amino acid metabolic network.[8][9] It is formed

during the breakdown of proteins and is further metabolized into its constituent amino acids,

aspartic acid and alanine. These amino acids are then utilized in various central metabolic

pathways, such as the citric acid cycle and gluconeogenesis.[8][9] While a specific signaling

role for Aspartyl-Alanine has not been established, its metabolic context is crucial for cellular

homeostasis.
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Metabolic Context of Aspartyl-Alanine

Proteins

Aspartyl-Alanine

Proteolysis

Aspartic Acid

Peptidase

Alanine

Peptidase

Oxaloacetate

Transamination

Pyruvate

Transamination

Citric Acid Cycle

via Acetyl-CoA

Gluconeogenesis

Click to download full resolution via product page

Metabolic fate of Aspartyl-Alanine.

Conclusion
This technical guide has provided a detailed examination of the structure and stereoisomerism

of Aspartyl-Alanine. The quantitative data on its physicochemical and crystallographic

properties offer a precise understanding of its molecular nature. The outlined experimental

protocols for both solid-phase and solution-phase synthesis provide a practical framework for

its laboratory preparation. While its direct role in cell signaling remains to be elucidated, its

position within the broader metabolic network is clear. This comprehensive overview serves as

a valuable resource for researchers and professionals in the fields of biochemistry, medicinal
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chemistry, and drug development, enabling a deeper understanding and utilization of this

fundamental dipeptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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